

# Application Notes and Protocols: Ammonium Hydroxide in Qualitative Inorganic Analysis

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## Compound of Interest

Compound Name: Azane;hydrate

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## Introduction

Ammonium hydroxide, a solution of ammonia in water ( $\text{NH}_3(\text{aq})$ ), is a cornerstone reagent in classical qualitative inorganic analysis. Its dual functionality as a weak base and a complexing agent makes it an invaluable tool for the systematic separation and identification of metal cations. By controlling the pH and exploiting the formation of insoluble hydroxides and soluble ammine complexes, ammonium hydroxide allows for the selective precipitation and subsequent identification of various metal ions. These application notes provide a detailed overview of the principles, quantitative data, and experimental protocols for the use of ammonium hydroxide in the separation and confirmation of key cations.

## Principles of Application

The utility of ammonium hydroxide in qualitative analysis stems from two primary chemical principles:

- **Precipitation of Metal Hydroxides:** As a weak base, ammonium hydroxide provides a controlled concentration of hydroxide ions ( $\text{OH}^-$ ) in solution. This allows for the selective precipitation of metal hydroxides with low solubility products ( $K_{\text{sp}}$ ). The concentration of  $\text{OH}^-$  can be further controlled by the common ion effect through the addition of ammonium chloride ( $\text{NH}_4\text{Cl}$ ), which suppresses the ionization of ammonia and prevents the precipitation

of hydroxides of cations from later analytical groups (e.g.,  $\text{Mg}^{2+}$ ). Cations such as  $\text{Fe}^{3+}$ ,  $\text{Al}^{3+}$ , and  $\text{Cr}^{3+}$  are effectively precipitated as their respective hydroxides.[1]

- **Formation of Soluble Ammine Complexes:** In the presence of excess ammonium hydroxide, some metal cations that initially form hydroxide precipitates will redissolve due to the formation of soluble ammine complexes. This is a ligand exchange reaction where ammonia molecules displace water molecules or hydroxide ions coordinated to the metal ion. Cations like  $\text{Cu}^{2+}$  and  $\text{Zn}^{2+}$  exhibit this behavior, forming characteristic deep blue and colorless solutions, respectively.[2][3] This differential solubility in excess ammonium hydroxide is a key separation and identification step.

## Quantitative Data

The selective precipitation and dissolution of cations are governed by their respective solubility product constants ( $K_{sp}$ ) and the formation constants ( $K_f$ ) of their ammine complexes.

**Table 1: Solubility Product Constants ( $K_{sp}$ ) of Relevant Metal Hydroxides at 25°C**

Cation	Hydroxide Precipitate	$K_{sp}$ Value
Iron(III)	$\text{Fe}(\text{OH})_3$	$2.79 \times 10^{-39}$
Aluminum	$\text{Al}(\text{OH})_3$	$1.3 \times 10^{-33}$
Chromium(III)	$\text{Cr}(\text{OH})_3$	$6.3 \times 10^{-31}$
Copper(II)	$\text{Cu}(\text{OH})_2$	$2.2 \times 10^{-20}$
Zinc(II)	$\text{Zn}(\text{OH})_2$	$3.0 \times 10^{-17}$
Iron(II)	$\text{Fe}(\text{OH})_2$	$4.87 \times 10^{-17}$

Source: Compiled from multiple sources.

**Table 2: Overall Formation Constants ( $K_f$ ) of Relevant Ammine Complexes at 25°C**

Cation	Ammine Complex	Kf Value
Copper(II)	$[\text{Cu}(\text{NH}_3)_4]^{2+}$	$2.1 \times 10^{13}$
Zinc(II)	$[\text{Zn}(\text{NH}_3)_4]^{2+}$	$7.8 \times 10^8$

Source: Compiled from multiple sources.[\[4\]](#)[\[5\]](#)

## Experimental Protocols

The following protocols detail the separation and identification of Group III cations ( $\text{Fe}^{3+}$ ,  $\text{Al}^{3+}$ ,  $\text{Cr}^{3+}$ ) and the confirmatory tests for other relevant cations using ammonium hydroxide.

### Protocol 1: Separation and Identification of Group III Cations ( $\text{Fe}^{3+}$ , $\text{Al}^{3+}$ , $\text{Cr}^{3+}$ )

This protocol outlines the precipitation of Group III cations using ammonium hydroxide in the presence of ammonium chloride, followed by their separation and individual confirmation.

Materials:

- Test solution containing Group III cations
- 6 M Hydrochloric acid (HCl)
- Solid Ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- 6 M Ammonium hydroxide ( $\text{NH}_3(\text{aq})$ )
- 6 M Sodium hydroxide (NaOH)
- 3% Hydrogen peroxide ( $\text{H}_2\text{O}_2$ )
- 1 M Barium chloride ( $\text{BaCl}_2$ )
- Aluminon reagent (0.1%)
- 6 M Nitric acid ( $\text{HNO}_3$ )

- Potassium hexacyanoferrate(II) solution ( $K_4[Fe(CN)_6]$ )
- Centrifuge
- Test tubes
- Litmus paper
- Water bath

#### Procedure:

- Precipitation of Group III Hydroxides: a. To 2 mL of the test solution, add 1-2 drops of 6 M HCl to ensure it is acidic. b. Add approximately 0.5 g of solid  $NH_4Cl$  and stir to dissolve. c. Add 6 M  $NH_3(aq)$  dropwise while stirring until the solution is alkaline to litmus paper. Add a slight excess (1-2 drops). d. A precipitate indicates the presence of Group III cations ( $Fe(OH)_3$  - reddish-brown,  $Al(OH)_3$  - white gelatinous,  $Cr(OH)_3$  - grayish-green).[1] e. Centrifuge the mixture and decant the supernatant liquid, which can be tested for cations of subsequent groups. Wash the precipitate with a small amount of water containing a little  $NH_4Cl$  and centrifuge again, discarding the washing.
- Separation of  $Fe^{3+}$  from  $Al^{3+}$  and  $Cr^{3+}$ : a. To the precipitate from step 1e, add 2 mL of 6 M NaOH and 1 mL of 3%  $H_2O_2$ . b. Heat the mixture in a boiling water bath for 5 minutes. This will keep  $Fe(OH)_3$  as a precipitate while  $Al^{3+}$  forms the soluble tetrahydroxoaluminate(III) ion ( $[Al(OH)_4]^-$ ) and  $Cr^{3+}$  is oxidized to the soluble yellow chromate ion ( $CrO_4^{2-}$ ). c. Centrifuge the mixture. Decant the supernatant liquid (containing  $Al^{3+}$  and  $Cr^{3+}$ ) into a separate test tube. The remaining precipitate is likely  $Fe(OH)_3$ .
- Confirmation of  $Fe^{3+}$ : a. Wash the precipitate from step 2c with hot water and centrifuge, discarding the washing. b. Dissolve the precipitate in a few drops of 6 M HCl. c. To the resulting solution, add a few drops of  $K_4[Fe(CN)_6]$  solution. The formation of a deep blue precipitate (Prussian blue) confirms the presence of  $Fe^{3+}$ .[6]
- Separation and Confirmation of  $Al^{3+}$ : a. To the supernatant from step 2c, add 6 M HCl dropwise until it is acidic. b. Add 6 M  $NH_3(aq)$  until the solution is alkaline. A white gelatinous precipitate of  $Al(OH)_3$  indicates the presence of  $Al^{3+}$ . c. To confirm, centrifuge and discard the supernatant. Dissolve the precipitate in a few drops of 6 M HCl. d. Add 2 drops of aluminon

reagent, then add 6 M  $\text{NH}_3(\text{aq})$  dropwise until the solution is alkaline. The formation of a red "lake" (a precipitate of  $\text{Al}(\text{OH})_3$  with adsorbed aluminon) confirms the presence of  $\text{Al}^{3+}$ .<sup>[2][7]</sup>

- Confirmation of  $\text{Cr}^{3+}$ : a. To the supernatant from step 4b (or a portion of the supernatant from 2c made acidic with acetic acid), add 1 M  $\text{BaCl}_2$  solution. b. The formation of a yellow precipitate of  $\text{BaCrO}_4$  confirms the presence of  $\text{Cr}^{3+}$  (originally as  $\text{CrO}_4^{2-}$ ). c. To further confirm, centrifuge the precipitate, discard the supernatant, and dissolve the precipitate in a few drops of 6 M  $\text{HNO}_3$ . Add a drop of 3%  $\text{H}_2\text{O}_2$ . The formation of a transient, intense blue color due to chromium peroxide ( $\text{CrO}_5$ ) confirms the presence of chromium.<sup>[8]</sup>

## Protocol 2: Confirmatory Test for $\text{Cu}^{2+}$

This protocol is used when a cation is suspected to be  $\text{Cu}^{2+}$ , often after observing a blue solution.

Materials:

- Test solution containing  $\text{Cu}^{2+}$
- 6 M Ammonium hydroxide ( $\text{NH}_3(\text{aq})$ )

Procedure:

- To 1 mL of the test solution, add 6 M  $\text{NH}_3(\text{aq})$  dropwise.
- Initially, a pale blue precipitate of copper(II) hydroxide,  $\text{Cu}(\text{OH})_2$ , will form.
- Continue adding excess 6 M  $\text{NH}_3(\text{aq})$ . If  $\text{Cu}^{2+}$  is present, the precipitate will dissolve, and a deep, intense blue solution will form, indicating the formation of the tetraamminecopper(II) complex ion,  $[\text{Cu}(\text{NH}_3)_4]^{2+}$ .<sup>[2]</sup>

## Protocol 3: Confirmatory Test for $\text{Zn}^{2+}$

This protocol is used to differentiate  $\text{Zn}^{2+}$  from other cations that form white hydroxide precipitates.

Materials:

- Test solution containing  $\text{Zn}^{2+}$
- 6 M Ammonium hydroxide ( $\text{NH}_3(\text{aq})$ )

Procedure:

- To 1 mL of the test solution, add 6 M  $\text{NH}_3(\text{aq})$  dropwise.
- A white precipitate of zinc hydroxide,  $\text{Zn}(\text{OH})_2$ , will form.
- Continue adding excess 6 M  $\text{NH}_3(\text{aq})$ . If  $\text{Zn}^{2+}$  is present, the precipitate will dissolve, and a colorless solution will be formed due to the formation of the tetraamminezinc(II) complex ion,  $[\text{Zn}(\text{NH}_3)_4]^{2+}$ .<sup>[2]</sup>

## Visualizations

### Diagram 1: Workflow for the Separation of Group III Cations

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